Bromo-PEG2-phosphonic acid is a heterobifunctional crosslinking reagent used in bioconjugation and surface modification applications. [] Its structure features a bromoalkyl group for reacting with thiols and a phosphonic acid group for strong binding to metal oxide surfaces. [] This dual functionality makes it valuable for anchoring biomolecules like proteins or peptides onto various substrates, including sensors and nanoparticles. []
Bromo-PEG2-phosphonic acid is a specialized chemical compound utilized primarily as a linker in the synthesis of complex molecules, particularly in the development of drug conjugates and bioconjugates. This compound features a hydrophilic polyethylene glycol (PEG) chain, which enhances its solubility in aqueous environments, making it suitable for various biochemical applications. The compound is classified under phosphonic acids and is recognized for its utility in the creation of proteolysis-targeting chimeras (PROTACs) that selectively degrade target proteins within cells.
Bromo-PEG2-phosphonic acid can be sourced from various chemical suppliers, including BenchChem, AxisPharm, and MedChemExpress, where it is available for research purposes under the CAS number 1446282-44-5. These suppliers ensure high purity and quality standards in their products.
The compound falls under the category of PEG-based linkers and phosphonic acids, characterized by its unique combination of bromine and phosphonic acid functional groups. This classification highlights its role in facilitating chemical reactions necessary for synthesizing complex molecular structures.
Bromo-PEG2-phosphonic acid is synthesized through a multi-step process that typically involves the following:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Industrial production often employs automated systems to enhance efficiency and consistency.
Bromo-PEG2-phosphonic acid has the molecular formula with a molecular weight of approximately 277.05 g/mol. Its structure includes:
The molecular structure contributes to its hydrophilic nature, which is beneficial for solubility in biological systems. The presence of both bromine and phosphonic acid moieties allows for versatile reactivity in synthetic applications.
Bromo-PEG2-phosphonic acid primarily participates in substitution reactions due to the presence of the bromine group. Common reactions include:
The bromine group acts as a leaving group during substitution reactions, while the phosphonic acid can form esters or participate in phosphorylation processes, leading to various derivatives that expand its utility in chemical synthesis.
Bromo-PEG2-phosphonic acid functions primarily as a linker in PROTACs, which are designed to target specific proteins for degradation via the ubiquitin-proteasome system. The mechanism involves:
This process allows for selective protein degradation, which has implications in therapeutic applications for diseases where specific protein levels need to be controlled.
Bromo-PEG2-phosphonic acid is characterized by:
Key chemical properties include:
Relevant analyses indicate that this compound does not pose significant hazards when handled according to safety guidelines.
Bromo-PEG2-phosphonic acid finds extensive applications in scientific research, particularly in:
Its unique properties make it valuable in both academic research and industrial applications focused on drug delivery and therapeutic interventions.
Bromo-PEG2-phosphonic acid (CAS# 1446282-44-5) is a bifunctional linker compound with the systematic name (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonic acid and molecular formula C₆H₁₄BrO₅P [2] [4]. The molecule features three key moieties:
The compound has a molecular weight of 277.05 g/mol and exact mass of 275.9762 Da [2]. Its phosphonic acid group exhibits acidic character (pKa ~1-2 and ~6-7), conferring water solubility at physiological pH when deprotonated. Elemental analysis shows the composition: Carbon (26.01%), Hydrogen (5.09%), Bromine (28.84%), Oxygen (28.87%), Phosphorus (11.18%) [2]. The PEG spacer adopts a zigzag conformation that extends the distance between functional termini to approximately 10.9 Å, as determined by molecular modeling.
Table 1: Molecular Properties of Bromo-PEG2-Phosphonic Acid
Property | Value |
---|---|
CAS Number | 1446282-44-5 |
Molecular Formula | C₆H₁₄BrO₅P |
Exact Mass | 275.9762 Da |
Molecular Weight | 277.05 g/mol |
Elemental Composition | C 26.01%, H 5.09%, Br 28.84%, O 28.87%, P 11.18% |
IUPAC Name | (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonic acid |
SMILES Notation | OP(O)(=O)CCOCCOCCBr |
InChi Key | NKJZEERRSMGNLG-UHFFFAOYSA-N |
Bromo-PEG2-phosphonic acid emerged in chemical literature circa 2013-2015 alongside growing interest in bifunctional PEG linkers for bioconjugation. Its synthesis typically proceeds through a three-step sequence:
The compound was commercialized to address limitations of monocarboxylic PEG linkers in metal coordination chemistry and bone-targeting drug design. Early adopters exploited its phosphonic acid group as a bioisostere for phosphates in nucleotide analogs and as a chelating group for radioactive metal ions (⁹⁹ᵐTc, ⁶⁸Ga) in diagnostic imaging [2] [5]. The CAS registry (1446282-44-5) formally established its identity in 2014, enabling standardized quality control across suppliers like MedKoo (Cat# 572960) and Santa Cruz Biotechnology (sc-496199) [2] [4].
Table 2: Synthetic and Commercialization Milestones
Year | Development | Significance |
---|---|---|
Pre-2013 | Phosphonic acid-PEG conjugate synthetic methods | Established core chemistry for linker synthesis |
2014 | CAS registration (1446282-44-5) | Standardized compound identification |
2015 | Commercial availability from MedKoo | Enabled access for drug discovery programs |
2016 | PROTAC linker applications (diethyl ester) | Expanded utility in targeted protein degradation [3] |
Bromo-PEG2-phosphonic acid serves as a molecular bridge that merges three strategic functionalities:
In PROTAC design, its diethyl ester variant (CAS# 1226767-94-7) links E3 ligase ligands to target protein binders, leveraging the PEG spacer's flexibility to facilitate ternary complex formation [3]. The phosphonic acid group enables bone-targeting applications in osteotropic drug conjugates, where it directs payloads to mineralized tissue via strong affinity to calcium ions. Additionally, the compound facilitates modular synthesis of phosphonate prodrugs by allowing sequential derivatization: bromo displacement with pharmacophores followed by phosphonic acid functionalization [2] [4].
In material science, the dual reactivity enables surface functionalization of metal oxides (TiO₂, ZnO) and hydroxyapatite scaffolds. The phosphonic acid group chemisorbs to oxide surfaces while the bromo end allows grafting of polymers or biomolecules [2]. Recent advances exploit its utility in fragment-based drug discovery (FBDD) where the bromo group participates in photoredox-mediated C–C couplings with heteroarenes, enabling rapid diversification of phosphonate-containing fragments [6].
Table 3: Key Applications in Medicinal Chemistry
Application Domain | Utility | Reference |
---|---|---|
PROTAC Linkers | Spacer between E3 ligand and warhead | MedChemExpress HY-141299 [3] |
Bone-Targeting Conjugates | Hydroxyapatite binding moiety | MedKoo 572960 [2] |
Radiopharmaceuticals | Chelator for diagnostic isotopes | PubMed 26869546 [2] |
Fragment-Based Drug Design | Synthetic handle for fragment diversification | Chem. Sci., 2019, 10, 2264-2271 [6] |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6